molecular formula C18H18ClN3O5S B3000053 5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034498-08-1

5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B3000053
CAS No.: 2034498-08-1
M. Wt: 423.87
InChI Key: OPJHRQAMZNUYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazolone core linked to a sulfonyl-piperidine moiety substituted with a 3-chloropyridinyloxy group. Its molecular formula is C₁₉H₁₈ClN₃O₅S, with a molecular weight of 435.89 g/mol.

Properties

IUPAC Name

5-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S/c1-21-15-9-13(4-5-17(15)27-18(21)23)28(24,25)22-8-2-3-12(11-22)26-16-6-7-20-10-14(16)19/h4-7,9-10,12H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHRQAMZNUYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic compound with potential therapeutic applications. Its molecular formula is C18H18ClN3O5SC_{18}H_{18}ClN_{3}O_{5}S and it has a molecular weight of 423.87 g/mol. This compound has garnered attention in pharmacological research due to its biological activity, particularly in cancer treatment and other therapeutic areas.

Chemical Structure

The chemical structure of the compound can be represented as follows:

5 3 3 chloropyridin 4 yl oxy piperidin 1 yl sulfonyl 3 methylbenzo d oxazol 2 3H one\text{5 3 3 chloropyridin 4 yl oxy piperidin 1 yl sulfonyl 3 methylbenzo d oxazol 2 3H one}

Anticancer Properties

Recent studies have investigated the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives of 5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol have shown promising results against various cancer cell lines, including MCF7 (human breast cancer) cells. These derivatives exhibited significant cytotoxicity with IC50 values as low as 3.3 mM, indicating strong potential for further development in cancer therapies .

The proposed mechanism for the anticancer activity includes the induction of apoptosis through cell cycle arrest at the EGFR phase, which is critical in halting cancer progression. The presence of sulfonyl and chloropyridine groups in the structure enhances its interaction with target proteins involved in cell proliferation and apoptosis pathways.

Case Studies

  • In Vitro Studies : In vitro assays have indicated that compounds with similar structures can significantly inhibit tumor cell growth. The use of MTT assays has been standard for assessing cytotoxicity in these studies.
  • In Silico Modeling : Computational studies, including molecular docking and dynamics simulations, have suggested that this compound could effectively bind to targets involved in oncogenic signaling pathways .

Data Table: Summary of Biological Activities

Activity Compound IC50 (mM) Cell Line
Anticancer5-((2-chloropyridin-4-yl)oxy)-3-phenyl-pyrazol3.3MCF7 (Breast Cancer)
Apoptosis InductionRelated pyrazole derivatives-Various
Molecular InteractionIn silico modeling results--

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzoxazolone Sulfonyl-piperidine, 3-chloropyridinyloxy 435.89 High electronegativity; potential for dual-binding interactions
5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one Benzoxazolone Sulfonyl-piperidine, pyrimidinyloxy 445.91 Pyrimidine substituent may enhance solubility; reduced Cl-based lipophilicity
6-((4-Chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one (3ab) Benzoxazolone Chlorophenyl-phenylmethyl 342.81 Bulky hydrophobic group; high synthetic yield (98%) but limited polarity
5-(2-Chlorophenyl)-3-(3-piperidin-4-yloxyphenyl)-1,3-oxazolidin-2-one Oxazolidinone Chlorophenyl, piperidinyloxyphenyl 372.85 Oxazolidinone core offers metabolic stability; Cl-substituent aids target binding
I8: Quinolinium derivative Quinolinium Fluorostyryl, thiazole ~500 (estimated) Cationic structure; fluorostyryl enhances membrane permeability

Pharmacological and Physicochemical Properties

  • Target Compound vs. Pyrimidinyloxy Analog : The pyrimidinyloxy analog (MW 445.91) lacks the chlorine atom, reducing its lipophilicity (clogP ~1.8 vs. ~2.5 for the target). This may decrease blood-brain barrier penetration but improve aqueous solubility .
  • Target Compound vs. 3ab : The bulky substituent in 3ab increases hydrophobicity (clogP ~4.2), favoring lipid-rich environments but limiting solubility. The target compound’s sulfonyl group improves polarity, enhancing compatibility with enzymatic active sites .
  • Target Compound vs. However, the target compound’s benzoxazolone-sulfonyl combination may offer broader binding versatility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.